molecular formula C22H29NO B2543160 (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine CAS No. 1199751-97-7

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine

Cat. No.: B2543160
CAS No.: 1199751-97-7
M. Wt: 323.48
InChI Key: SZNPABOVWMGYCD-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methanimine group attached to a 3,5-di-tert-butylphenyl and a 4-methoxyphenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between 3,5-di-tert-butylaniline and 4-methoxybenzaldehyde. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as anhydrous sodium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is usually refluxed in a suitable solvent like toluene or ethanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3,5-di-tert-butylphenyl)-1-(4-hydroxyphenyl)methanimine
  • (E)-N-(3,5-di-tert-butylphenyl)-1-(4-chlorophenyl)methanimine
  • (E)-N-(3,5-di-tert-butylphenyl)-1-(4-nitrophenyl)methanimine

Uniqueness

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can affect its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-21(2,3)17-12-18(22(4,5)6)14-19(13-17)23-15-16-8-10-20(24-7)11-9-16/h8-15H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNPABOVWMGYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.